4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol
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Overview
Description
4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C10H17NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of 2-thiopheneethanol with an amine, followed by reduction and purification steps . The reaction conditions often involve the use of solvents like N,N-Dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines .
Scientific Research Applications
4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
Thiophene-2-ethylamine: Utilized in the synthesis of pyrimidine derivatives.
Methiopropamine: A thiophene derivative with stimulant properties.
Uniqueness
4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific structure, which combines a thiophene ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-(1-thiophen-2-ylethylamino)butan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3 |
InChI Key |
AOIXESTVHNKJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=CS1)O |
Origin of Product |
United States |
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